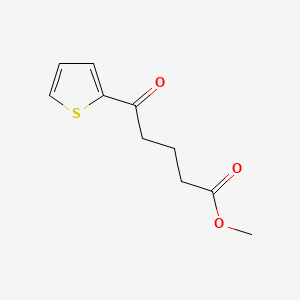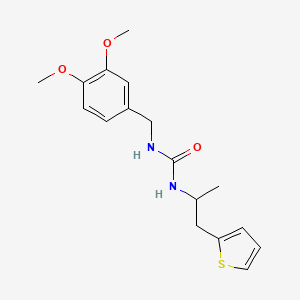
1-(3,4-Dimethoxybenzyl)-3-(1-(thiophen-2-yl)propan-2-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dimethoxybenzyl)-3-(1-(thiophen-2-yl)propan-2-yl)urea, also known as TAK-659, is a small molecule inhibitor that has been studied for its potential therapeutic use in various diseases, including cancer and autoimmune disorders.
科学的研究の応用
Chemical Properties and Synthesis
Protecting Group Applications : The use of 3,4-dimethoxybenzyl moiety, closely related to the compound , has been explored as a new N-protecting group for 1,2-thiazetidine 1,1-dioxides. This group can be smoothly eliminated, with the yield depending on the substituents, indicating its utility in synthetic chemistry for protecting sensitive functional groups during reactions (Grunder-Klotz & Ehrhardt, 1991).
Catalysis and Enzyme Inhibition : Research into the synthesis of novel compounds containing similar structures has shown potential in inhibiting the activity of enzymes such as acetylcholinesterase and carbonic anhydrase. These studies underline the compound's relevance in developing inhibitors for enzymes implicated in various diseases, showcasing its potential in therapeutic applications (Vidaluc et al., 1995); (Çelik et al., 2014).
Applications in Drug Discovery
Anti-HIV-1 Activity : A series of derivatives structurally related to 1-(3,4-Dimethoxybenzyl)-3-(1-(thiophen-2-yl)propan-2-yl)urea were synthesized and evaluated for their activity as non-nucleoside HIV-1 reverse transcriptase inhibitors. Some of these compounds demonstrated good-to-moderate activities against HIV-1, underscoring the potential of such structures in antiviral drug development (Sakakibara et al., 2015).
Photodegradation and Environmental Stability
Photodegradation Studies : The photodegradation of compounds containing thiophene and urea functionalities has been investigated, with findings contributing to our understanding of how such compounds behave under environmental conditions. This research is crucial for assessing the environmental impact and stability of chemical compounds in pharmaceuticals and agrochemicals (Moorman et al., 1985).
特性
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-(1-thiophen-2-ylpropan-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c1-12(9-14-5-4-8-23-14)19-17(20)18-11-13-6-7-15(21-2)16(10-13)22-3/h4-8,10,12H,9,11H2,1-3H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKVBMZWFWCZARB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CS1)NC(=O)NCC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxybenzyl)-3-(1-(thiophen-2-yl)propan-2-yl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2426877.png)
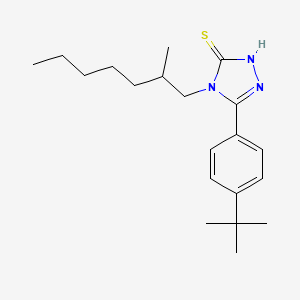
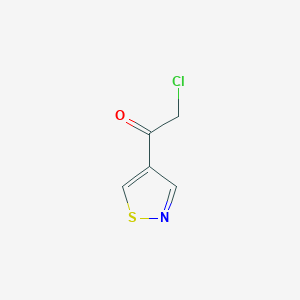
![3-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2426884.png)
![4-{1-[(2-Fluorophenyl)methyl]benzimidazol-2-yl}-1-methylpyrrolidin-2-one](/img/structure/B2426886.png)

![4-chloro-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2426888.png)
![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2426889.png)
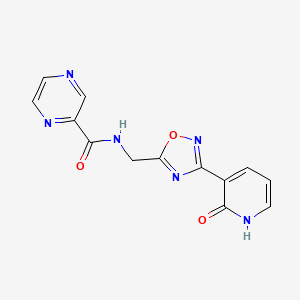
![N~4~-(2,5-dimethoxyphenyl)-N~6~-(2-methoxybenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2426892.png)
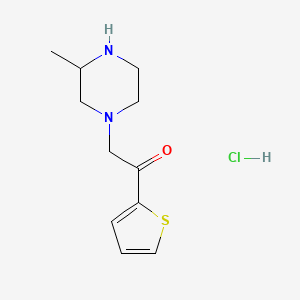
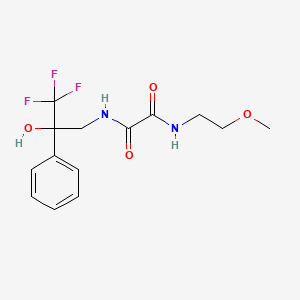
![7-(4-Chlorophenyl)-5-methyl-2-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2426898.png)
